molecular formula C8H7N5O2 B3098052 (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid CAS No. 132766-74-6

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid

Cat. No.: B3098052
CAS No.: 132766-74-6
M. Wt: 205.17 g/mol
InChI Key: KHEAUDRGEIADAW-UHFFFAOYSA-N
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Description

The Tetrazole Ring System: A Versatile Pharmacophore in Contemporary Drug Discovery

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent pharmacophore in modern drug discovery. Its unique electronic and structural properties have led to its incorporation into a number of approved drugs.

A primary reason for the prevalence of the tetrazole moiety in medicinal chemistry is its role as a bioisostere for the carboxylic acid group. mdpi.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring can also act as a surrogate for the cis-amide bond. mdpi.com

The acidic proton on the tetrazole ring gives it a pKa value that is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. This anionic character is crucial for interacting with biological targets, such as receptors and enzymes, that recognize carboxylate groups.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

PropertyCarboxylic AcidTetrazole
pKa ~4.2 - 4.4~4.5 - 4.9
Acidity AcidicAcidic
Hydrogen Bonding Acceptor & DonorAcceptor & Donor
Planarity PlanarPlanar

Replacing a carboxylic acid with a tetrazole ring during the lead optimization phase of drug discovery can offer several advantages. The tetrazole group is generally more metabolically stable than a carboxylic acid, which can be susceptible to various metabolic transformations in the body. This enhanced stability can lead to an improved pharmacokinetic profile, including a longer half-life.

Furthermore, the tetrazole moiety is typically more lipophilic than the corresponding carboxylic acid. This increased lipophilicity can enhance the ability of a drug candidate to cross biological membranes, potentially leading to better absorption and distribution.

Table 2: Impact of Tetrazole Bioisosterism on Drug Properties

ParameterEffect of Replacing Carboxylic Acid with Tetrazole
Metabolic Stability Generally Increased
Lipophilicity Generally Increased
Bioavailability Potentially Improved
Receptor Binding Often Maintained or Enhanced

Significance of Pyridine-Substituted Tetrazoles in Medicinal Chemistry and Materials Science

The incorporation of a pyridine (B92270) ring into a tetrazole-containing molecule introduces another layer of functionality. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions. This has led to the exploration of pyridine-substituted tetrazoles in various fields.

In medicinal chemistry , pyridine-substituted tetrazoles have been investigated for a range of biological activities. For instance, certain derivatives have been studied as potent and selective antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, which is a target for neurological and psychiatric disorders. researchgate.net The pyridine ring can play a crucial role in the binding of these compounds to their biological targets.

In materials science , the nitrogen-rich nature of both the pyridine and tetrazole rings makes these compounds interesting ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as energetic materials.

Overview of Research Trajectories for (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid and Related Scaffolds

While specific research focused solely on this compound is limited in publicly available literature, the properties of its constituent moieties suggest several potential research directions.

The presence of the acetic acid group, a known chelating agent, combined with the pyridine and tetrazole nitrogens, suggests that this molecule could be an effective ligand for various metal ions. This could be explored in the context of:

Coordination Chemistry: Synthesizing and characterizing metal complexes with unique structural and electronic properties.

Bioinorganic Chemistry: Investigating the potential of its metal complexes as therapeutic or diagnostic agents.

From a medicinal chemistry perspective, the scaffold combines the features of a bioisostere (tetrazole) with a versatile aromatic system (pyridine) and a linker (acetic acid). This makes it a valuable platform for:

Fragment-Based Drug Discovery: Using the molecule as a starting point for the development of more complex drug candidates.

Pro-drug Design: The acetic acid moiety could be esterified to create pro-drugs with altered solubility and pharmacokinetic profiles.

Future research will likely focus on the synthesis of derivatives of this compound and the systematic evaluation of their biological activities and material properties. The strategic combination of these three key functional groups provides a rich foundation for the discovery of novel and useful chemical entities.

Properties

IUPAC Name

2-(5-pyridin-2-yltetrazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAUDRGEIADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 2 Yl Tetrazol 2 Yl Acetic Acid

Established Synthetic Routes for the (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid Scaffold

The conventional synthesis of this compound is typically achieved through a multi-step sequence that hinges on the formation of a key intermediate, 5-(Pyridin-2-yl)-1H-tetrazole.

Multi-Step Synthesis Approaches from Pyridine (B92270) Carbonitrile Precursors

The most direct and widely adopted method for constructing the 5-substituted tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov In the context of synthesizing the target scaffold, the process commences with 2-cyanopyridine (B140075), a readily available pyridine carbonitrile precursor.

The reaction involves treating 2-cyanopyridine with an azide source, most commonly sodium azide (NaN₃). To facilitate the reaction, which can otherwise be sluggish, catalysts or additives are often employed. Zinc salts, such as zinc chloride (ZnCl₂), are effective catalysts for this transformation, proceeding readily in aqueous solutions. organic-chemistry.org The reaction mechanism involves the coordination of the Lewis acidic metal ion to the nitrile, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide ion. The reaction typically requires heating in a suitable solvent, such as water or dimethylformamide (DMF), to afford the sodium salt of 5-(pyridin-2-yl)-1H-tetrazole. Subsequent acidification yields the neutral 5-(pyridin-2-yl)-1H-tetrazole intermediate.

Starting MaterialReagentsCatalystSolventConditionsProduct
2-CyanopyridineSodium Azide (NaN₃)Zinc Chloride (ZnCl₂)WaterReflux5-(Pyridin-2-yl)-1H-tetrazole
2-CyanopyridineSodium Azide (NaN₃)Ammonium Chloride (NH₄Cl)DMF120-130 °C5-(Pyridin-2-yl)-1H-tetrazole

Alkylation Strategies for Tetrazole Ring Systems

With the 5-(pyridin-2-yl)-1H-tetrazole intermediate in hand, the next crucial step is the introduction of the acetic acid moiety via N-alkylation. This reaction presents a challenge regarding regioselectivity, as the tetrazole ring possesses two potentially reactive nitrogen atoms (N1 and N2) available for substitution, leading to the formation of two isomeric products: (5-Pyridin-2-YL-tetrazol-1-YL)-acetic acid and the desired this compound.

The alkylation is typically performed using an ethyl bromoacetate (B1195939) ester in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like acetone (B3395972) or DMF. The ratio of the N1 and N2 isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions. Generally, alkylation at the N2 position is favored. The separation of these isomers can often be achieved through chromatographic techniques. Following the alkylation and isolation of the desired ethyl (5-pyridin-2-yl-tetrazol-2-yl)acetate isomer, a final hydrolysis step, usually under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup, cleaves the ester to yield the final product, this compound.

SubstrateAlkylating AgentBaseSolventKey Outcome
5-(Pyridin-2-yl)-1H-tetrazoleEthyl BromoacetateK₂CO₃Acetone/DMFFormation of N1 and N2 alkylated isomers
Ethyl (5-pyridin-2-yl-tetrazol-2-yl)acetateNaOH / H₂O-Ethanol/WaterHydrolysis to the final carboxylic acid

Advanced Synthetic Approaches to Related Tetrazole-Acetic Acid Derivatives

To overcome some of the limitations of multi-step syntheses, such as issues with regioselectivity and the need to isolate intermediates, more advanced methodologies have been developed for the construction of disubstituted tetrazoles.

Transition Metal-Catalyzed Coupling Reactions for Pyridyl-Tetrazole Formation

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of carbon-heteroatom and carbon-carbon bonds. While the cycloaddition of nitriles and azides is the classic method, alternative strategies involving metal catalysis have been explored for synthesizing pyridyl-tetrazoles. For instance, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been reported for preparing 5-aryltetrazoles. acs.org This could conceptually be applied by coupling a 5-halotetrazole derivative with a pyridylboronic acid or vice-versa.

Another approach involves the palladium-catalyzed three-component coupling reaction of an activated cyano compound, an allyl carbonate, and trimethylsilyl (B98337) azide to furnish 2-allyltetrazoles. nih.gov Subsequent modification of the allyl group and the cyano-derived substituent could lead to the desired tetrazole-acetic acid structure. These methods offer alternative disconnection strategies and can provide access to derivatives that may be difficult to obtain through traditional routes.

Reaction TypeMetal CatalystReactantsProduct Type
Suzuki-Miyaura CouplingPalladium (Pd)5-Halotetrazole + Pyridylboronic acid5-Pyridyltetrazole
Three-Component CouplingPalladium (Pd)Cyano Compound + Allyl Carbonate + TMS-Azide2-Allyl-5-substituted-tetrazole

One-Pot Sequential Synthetic Methodologies for Disubstituted Tetrazoles

One-pot syntheses are highly valued for their efficiency, reduced waste generation, and operational simplicity. nih.gov For the synthesis of 2,5-disubstituted tetrazoles, several one-pot methodologies have been developed that bypass the need to isolate the intermediate NH-tetrazole. One such method involves the sequential reaction of aryldiazonium salts with amidines, followed by an oxidative N-N bond formation using iodine/potassium iodide (I₂/KI) under basic conditions. acs.orgorganic-chemistry.orgresearchgate.net This approach provides a diverse range of 2,5-disubstituted tetrazoles in moderate to excellent yields under mild conditions. acs.orgorganic-chemistry.org While this specific example uses aryldiazonium salts and amidines, the principle of a one-pot, multi-step sequence can be adapted to other starting materials to streamline the synthesis of complex tetrazole derivatives. These methods are often characterized by their high atom economy and tolerance of various functional groups, making them practical for library synthesis. acs.orgresearchgate.net

MethodStarting MaterialsReagentsKey Features
Oxidative Ring ClosureAryldiazonium salts, AmidinesI₂/KI, BaseMild conditions, short reaction times, high yields. acs.orgorganic-chemistry.org
Ugi-Azide ReactionIsocyanide, Aldehyde/Ketone, Amine, Azide-Multi-component reaction forming 1,5-disubstituted tetrazoles. nih.govresearchgate.net

Characterization of Synthetic Products

The definitive identification and structural confirmation of synthetic products, such as this compound, rely on a combination of modern analytical techniques. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional arrangement in the solid state.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic and vibrational states of chemical bonds, as well as the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the this compound framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine ring, the methylene (B1212753) group of the acetic acid moiety, and the acidic proton. The pyridine protons typically appear as a set of multiplets in the aromatic region (δ 7.0-9.0 ppm). For the related compound 5-(2-Pyridyl)-1H-tetrazole, proton signals have been observed at δ 7.41 (m), 7.78 (m), 8.02 (d), and 8.50 (d) ppm. growingscience.com The methylene protons (CH₂) adjacent to the tetrazole ring and the carbonyl group are expected to appear as a singlet, typically in the range of δ 5.0-5.5 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A key distinguishing feature for 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole ring carbon (C5). In contrast to 1,5-disubstituted isomers which appear around 154 ppm, the C5 carbon in 2,5-disubstituted tetrazoles resonates further downfield, typically around 164 ppm. mdpi.com For 5-(2-Pyridyl)-1H-tetrazole, the pyridine and tetrazole carbons have been reported at δ 123.0, 126.5, 138.6, 144.1, 150.5, and 155.2 ppm. growingscience.com The carbonyl carbon of the acetic acid group is expected in the δ 165-175 ppm region, while the methylene carbon would likely appear around δ 50-60 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Notes
Pyridine CH ¹H 7.0 - 9.0 (multiplets) Based on data for analogous pyridyl-tetrazoles. growingscience.commdpi.com
Methylene CH₂ ¹H ~5.0 - 5.5 (singlet) Typical range for CH₂ group between a tetrazole and a carbonyl. nih.gov
Carboxyl OH ¹H >10 (broad singlet) Variable and dependent on solvent and concentration.
Tetrazole C5 ¹³C ~164 Characteristic for 2,5-disubstituted tetrazoles. mdpi.com
Pyridine C ¹³C 120 - 155 Based on data for 5-(2-Pyridyl)-1H-tetrazole. growingscience.com
Carbonyl C=O ¹³C 165 - 175 Standard range for carboxylic acid carbonyls.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands. The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically appearing between 1700 and 1725 cm⁻¹. The spectrum for the related (tetrazol-5-yl)acetic acid shows these characteristic features. nih.gov Vibrations associated with the heterocyclic rings include C=N and N=N stretching modes from the tetrazole ring (typically in the 1400-1600 cm⁻¹ region) and C=C/C=N stretching from the pyridine ring (1450-1650 cm⁻¹). nih.govmdpi.com

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad
Aromatic/Methylene C-H stretch 2850 - 3100 Medium-Weak
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Pyridine/Tetrazole C=N, C=C, N=N stretches 1400 - 1650 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govcsic.es For this compound (C₈H₇N₅O₂), the calculated monoisotopic mass is 205.0600 Da. HRMS analysis should yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles involves the facile elimination of a molecule of dinitrogen (N₂). mdpi.com This thermal or collision-induced fragmentation is a hallmark of this class of compounds and would result in a significant fragment ion in the mass spectrum.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₇N₅O₂
Calculated Exact Mass [M+H]⁺ 206.0672 Da

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the pyridine and tetrazole rings.

Studies on analogous 2,5-disubstituted tetrazoles have shown multiple absorption bands in the UV region. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibits three main bands with λₘₐₓ at 274 nm, 236 nm, and 202 nm. mdpi.com The long-wavelength band often arises from an intramolecular charge transfer (ICT) transition. mdpi.comnih.gov The exact position and intensity of these bands are sensitive to the solvent polarity and the specific substituents on the aromatic rings. nih.gov

Table 4: Expected UV-Vis Absorption Bands in Ethanol

Transition Type Expected λₘₐₓ (nm)
π → π* / ICT ~270 - 280
π → π* ~230 - 240

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

While the crystal structure of the free acid has not been reported, the structure of its zinc(II) complex, Diaquabis{2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetato-κN,N}zinc(II), provides direct insight into the ligand's geometry. researchgate.net In this complex, the pyridine and tetrazole rings of the this compound ligand are nearly coplanar, twisted by a dihedral angle of only 7.06°. researchgate.net This planarity suggests a significant degree of electronic conjugation between the two heterocyclic rings.

Studies of related compounds, such as (tetrazol-5-yl)acetic acid, show that the molecules in the solid state are linked by extensive intermolecular hydrogen bonds, forming infinite two-dimensional networks. nih.gov It is highly probable that this compound would also exhibit strong hydrogen bonding in its crystal structure, involving the carboxylic acid group and the nitrogen atoms of the pyridine and/or tetrazole rings. The conformation of the acetic acid side chain relative to the tetrazole ring is also a key structural feature; in 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the carboxyl group and the tetrazole ring are significantly twisted with a dihedral angle of 82.25°. nih.gov

Table 5: Key Structural Parameters from X-ray Crystallography of Analogues

Structural Feature Compound Observed Value Reference
Pyridine-Tetrazole Dihedral Angle Zinc complex of this compound 7.06° researchgate.net
Carboxyl-Tetrazole Dihedral Angle 2-(5-Amino-2H-tetrazol-2-yl)acetic acid 82.25° nih.gov

Table of Compounds Mentioned

Compound Name
This compound
5-(2-Pyridyl)-1H-tetrazole
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
(tetrazol-5-yl)acetic acid
Diaquabis{2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetato-κN,N}zinc(II)

Theoretical and Computational Investigations of 5 Pyridin 2 Yl Tetrazol 2 Yl Acetic Acid and Analogs

Quantum Chemical Studies

Quantum chemical studies offer a microscopic perspective on the electronic characteristics and reactivity of tetrazole derivatives. These computational approaches are instrumental in predicting molecular structure, stability, and interaction capabilities.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and predict the geometries of molecules. researchgate.net For tetrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are used to determine optimized molecular geometries in the ground state. iitkgp.ac.inresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Tetrazole Acetic Acid Analog (Calculated at B3LYP Level)

Parameter Bond Length (Å) / Bond Angle (°)
N1-N2 1.35
N2-N3 1.30
N3-N4 1.35
N4-C5 1.33
C5-N1 1.33
C-C (acetic) 1.51
C=O (acetic) 1.21
N-N-N 109.5
N-C-N 107.0

Note: Data are representative values for tetrazole derivatives found in computational studies and are intended for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eursc.org

For tetrazole derivatives, the distribution of HOMO and LUMO orbitals can be visualized to predict reactive sites. researchgate.net Typically, the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is localized on electron-deficient areas. acadpubl.eu In molecules containing pyridine (B92270) and tetrazole rings, the HOMO lobes are often found on the nitrogen atoms of the pyridine ring, while the LUMO may be distributed across the tetrazole ring. wuxibiology.com This analysis helps in understanding charge transfer interactions within the molecule and its potential role in chemical reactions. acadpubl.eu

Table 2: Frontier Orbital Energies and Energy Gap for a Model Tetrazole Derivative

Parameter Energy (eV)
EHOMO -5.92
ELUMO -0.69
Energy Gap (ΔE) 5.23

Note: These values are illustrative and based on typical DFT calculations for related heterocyclic compounds. rsc.org

Electrostatic Potential Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. ias.ac.innih.gov The MEP map uses a color scale to represent different potential values on the molecular surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In tetrazole derivatives, the MEP analysis reveals that the most negative regions are typically located around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. researchgate.net These sites are potential hydrogen bond acceptors. rsc.org Conversely, the hydrogen atom of the carboxylic acid group represents a site of positive potential, making it a hydrogen bond donor. This information is crucial for understanding how the molecule interacts with other molecules, including solvents or biological receptors, through hydrogen bonding and other electrostatic interactions. researchgate.net

Conformational Landscape and Tautomeric Equilibrium of Tetrazolylacetic Acid Derivatives

The flexibility of the acetic acid side chain and the potential for tautomerism in the tetrazole ring give rise to a complex conformational landscape for molecules like (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid.

Exploration of Potential Energy Surfaces (PES)

The exploration of a molecule's Potential Energy Surface (PES) is essential for identifying all stable conformers (local minima) and the transition states that connect them. mdpi.comchemrxiv.org For a molecule like (tetrazol-5-yl)-acetic acid, a close analog, theoretical two-dimensional PESs have been calculated to map the energy changes associated with the rotation around key single bonds. researchgate.net This involves systematically changing dihedral angles, such as the one defining the orientation of the carboxylic acid group relative to the tetrazole ring, and calculating the energy at each point.

These studies reveal the most stable conformations. For carboxylic acids, conformers with a cis-COOH moiety (O=C-O-H angle ≈ 0°) are generally more stable than those with a trans configuration. researchgate.net The analysis of the PES allows for the determination of the energy barriers between different conformers, which dictates the feasibility of interconversion under specific conditions. researchgate.net For complex systems, this exploration can be challenging due to the high number of degrees of freedom, but it provides a complete picture of the molecule's flexibility. mdpi.com

Solvent Effects on Tautomeric Preferences

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the annular hydrogen atom. researchgate.net The relative stability of these tautomers can be significantly influenced by the surrounding environment, particularly the solvent. acs.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on tautomeric equilibria. mdpi.com

Studies have shown that the polarity of the solvent can alter the energy balance between tautomers. mdpi.comnih.gov A polar solvent may preferentially stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, thus shifting the equilibrium. nih.gov For example, in the gas phase, one tautomer might be more stable, but in a polar solvent like water or formamide, the equilibrium could shift to favor the other tautomer. mdpi.com Understanding these solvent effects is critical, as the dominant tautomeric form in a given environment will dictate the molecule's chemical and physical properties, including its ability to form specific intermolecular interactions. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Computational Insights into Chemical Reactivity and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure and reactivity of heterocyclic compounds like this compound and its analogs. researchgate.netnih.gov Theoretical calculations provide deep insights into molecular properties that govern chemical behavior, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting chemical reactivity. nih.gov The energy of the HOMO (Highest Occupied Molecular Orbital) is related to the electron-donating ability of a molecule, while the LUMO (Lowest Unoccupied Molecular Orbital) energy indicates its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (Egap), is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govacs.org

For 5-substituted tetrazoles, reactivity is intrinsically linked to the tautomerism between the 1H and 2H forms. mdpi.com Computational studies have shown that in the gas phase, the 2H-tautomer is generally more stable, whereas the 1H-form may be favored in solution. nih.govmdpi.com These calculations are essential for understanding and predicting the outcomes of chemical reactions, most notably the regioselectivity of N-alkylation.

Mechanistic Pathways of Chemical Transformations

Computational studies are instrumental in elucidating the step-by-step mechanisms of chemical transformations involving tetrazole derivatives. nih.gov By modeling reactants, transition states, and products, researchers can map out the entire energy profile of a reaction, providing a theoretical basis for experimentally observed phenomena.

One significant transformation for 2,5-disubstituted tetrazoles is thermal decomposition. mdpi.comdoaj.org Theoretical calculations can model this process, which often involves the extrusion of a nitrogen molecule (N₂) to form a highly reactive nitrilimine intermediate. mdpi.com The computational analysis of this pathway would involve locating the transition state for the C-N and N-N bond cleavages and calculating the activation energy. This data helps predict the thermal stability of compounds like this compound.

Table of Reaction Parameters for Hypothetical N₂ Extrusion

StepSpeciesRelative Energy (kcal/mol)Description
1Reactant (2,5-disubstituted tetrazole)0Ground state of the starting material.
2Transition State+30 to +40The energy barrier for the concerted extrusion of N₂.
3Products (Nitrilimine + N₂)-10 to -20The final products, indicating an overall exothermic reaction.

Note: This data is hypothetical and serves to illustrate how computational chemistry can be used to study reaction mechanisms.

Furthermore, the functional groups on the tetrazole ring, such as the acetic acid moiety in the title compound, can participate in various reactions. Computational models can predict mechanistic pathways for transformations such as intramolecular cyclization, esterification, or the molecule's role as a ligand in organometallic catalysis. nih.gov For a proposed mechanism, DFT calculations can verify the feasibility of each step by calculating the energies of all intermediates and transition states, thereby providing a comprehensive understanding of the reaction dynamics. nih.gov

Exploration of Biological and Pharmacological Research Applications

Investigation of Enzyme Inhibition Potentials

The structural features of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid make it a candidate for interacting with various enzyme active sites. The pyridine (B92270) ring can engage in specific interactions, while the tetrazole and acetic acid components offer potential for hydrogen bonding and metal chelation.

Derivatives bearing the (pyridin-2-yl)tetrazol scaffold have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. vnu.edu.vnresearchgate.net In one study, a series of compounds derived from a (pyridine-2-yl)tetrazol scaffold, including those with acid, ester, and amide functionalities, demonstrated inhibitory activity against AChE. vnu.edu.vn Notably, one derivative showed an inhibition of 23.7% at a concentration of 75 µM. vnu.edu.vnresearchgate.net

Molecular docking simulations suggest that the inhibitory activity is linked to the presence of stronger nucleophilic substituents, which facilitate a greater number of hydrogen bonds with the enzyme's active site. vnu.edu.vnresearchgate.net The pyridine ring itself is known to interact with the peripheral anionic site (PAS) of the AChE enzyme, contributing to the inhibitory potential of such derivatives. researchgate.net

Table 1: AChE Inhibitory Activity of a Pyridine-Tetrazole Derivative

Compound Concentration (µM) % Inhibition

This table presents the reported inhibitory activity of a key derivative from the (pyridine-2-yl)tetrazol scaffold against the acetylcholinesterase enzyme. vnu.edu.vnresearchgate.net

The JumonjiC (JmjC) domain-containing histone demethylases, such as JMJD2A (also known as KDM4A), have emerged as significant targets in cancer therapy. nih.govnih.gov These enzymes are 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases. The inhibition of these enzymes often relies on displacing or chelating the iron cofactor in the active site.

Tetrazolylhydrazides have been identified as a novel scaffold for inhibiting KDM4 histone demethylases. nih.govresearchgate.net These compounds act as competitors for the natural cofactor, 2-oxoglutarate. nih.gov Specifically, 2-(1H-tetrazol-5-yl)acetohydrazide was identified as a fragment-like lead structure for KDM4A inhibition, demonstrating the crucial role of the tetrazole group as a "warhead" that can chelate the active site metal ion. nih.govresearchgate.netsigmaaldrich.cn This small molecule exhibited an IC50 value of 46.6 μM in a formaldehyde (B43269) dehydrogenase-coupled assay and 2.4 μM in an antibody-based assay, showing selectivity against other demethylases despite its small size. nih.govsigmaaldrich.cn The combination of a known KDM binding motif like a pyridine or tetrazole core with flexible tails has been used as a strategy to map the enzyme's binding cavity and discover new inhibitor leads. mdc-berlin.de

Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). lbl.gov Inhibitors of these enzymes have therapeutic applications as anti-inflammatory agents, vasodilators, and antidepressants. lbl.gov

While direct studies on this compound as a PDE inhibitor are not extensively detailed, related heterocyclic structures have shown significant activity. For instance, various pyridine derivatives have been investigated as potent PDE inhibitors. nih.gov The development of pyrazolopyridine-pyridazinone PDE inhibitors from the non-selective inhibitor ibudilast (B1674240) highlights the utility of the pyridine scaffold in this context. drugbank.com Furthermore, 2-pyridyl- and 2-imidazolylquinazolines have been developed as potent and selective inhibitors of cGMP-specific PDE (PDE5). nih.gov Given the structural similarities, the pyridine-tetrazole scaffold represents a potential framework for the design of novel PDE inhibitors.

Coordination Chemistry in Biological Contexts

The nitrogen atoms of both the pyridine and tetrazole rings, along with the oxygen atoms of the acetic acid group, provide multiple potential coordination sites for metal ions. This makes this compound an effective ligand in coordination chemistry.

Tetrazole-containing ligands are known to form stable complexes with a wide range of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). arkat-usa.orgresearchgate.net The tetrazole ring can coordinate with metal atoms through its different nitrogen atoms (N1, N2, N3, or N4), often leading to the formation of polymeric structures. arkat-usa.org The synthesis of metal complexes with ligands containing pyridine and acetic acid moieties, such as 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazole, has been reported to yield stable octahedral complexes with ions like Co(II), Ni(II), and Cu(II). rdd.edu.iqresearchgate.net The acetic acid group typically coordinates through its carboxylate oxygen atoms. researchgate.net This established reactivity suggests that this compound can act as a multidentate ligand, binding to metal ions through the pyridine nitrogen, one or more tetrazole nitrogens, and the carboxylate oxygens.

The tetrazole ring is a key functional group for metal ion chelation. mdpi.com This ability is central to its role in inhibiting metalloenzymes and its use in forming coordination complexes. arkat-usa.org Tetrazoles can act as NH-acids, deprotonating to form tetrazolate anions that readily bind to metal cations. arkat-usa.orgresearchgate.net This chelation can reduce the concentration of catalytically active metal ions, which is a mechanism for secondary antioxidant activity. mdpi.com

In the context of enzyme inhibition, such as with histone demethylases, the tetrazole moiety can directly coordinate with the Fe(II) ion in the enzyme's active site, preventing the binding of the natural substrate and inhibiting enzyme function. nih.govresearchgate.net This process of forming a stable complex with a central metal atom is a fundamental principle in chelation therapy, used to mitigate metal toxicity. mdpi.com The ability of the tetrazole ring to form stable, ring-like structures with metal ions underscores its importance in the design of targeted therapeutic agents and functional coordination compounds. mdpi.comnih.gov

Research into Diverse Pharmacological Modalities

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Both pyridine and tetrazole derivatives have independently shown promise in this field. Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.gov Likewise, various tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. acs.org

The pyridine and tetrazole rings are considered "privileged structures" in the development of anticancer agents. nih.govnih.gov Numerous pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms. nih.govresearchgate.net The tetrazole moiety is also a key component in many compounds designed as anticancer agents, valued for its metabolic stability and ability to act as a bioisostere. researchgate.netnih.gov

A review of the literature indicates that while the general class of pyridine-tetrazole compounds is of interest in oncology research, specific data on the in vitro anticancer activity of this compound against various cancer cell lines is not available. Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comscbt.comtriazine sulfonamides, which contain a tetrazole ring as part of a fused system, have shown strong micromolar anti-proliferative activity in cancer cell lines. nih.gov These findings suggest the potential of tetrazole-containing scaffolds, but direct cytotoxic evaluation of this compound is required to ascertain its specific anticancer properties.

The structural framework of this compound suggests the possibility of other biological activities. For instance, various heterocyclic compounds incorporating pyridine or tetrazole rings have been explored for anti-inflammatory, antiviral, and antimalarial properties. nih.govnih.gov

Research on a related compound, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, showed moderate in vitro activity against the H1N1 subtype of influenza A virus, highlighting the potential for tetrazole-acetic acid derivatives in antiviral research. researchgate.net Another related structure, 5-pyridin-2-yl-1H- nih.govmdpi.comscbt.comtriazole-3-carboxylic acid ethyl ester, has been reported to exhibit anti-inflammatory and antimalarial properties. nih.gov These findings in structurally similar molecules suggest that this compound could be a candidate for screening in these therapeutic areas, although specific studies are currently lacking.

Structure-Activity Relationship (SAR) Derivation for Pyridine-Tetrazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For pyridine derivatives, SAR analyses have shown that the nature, number, and position of substituents can dramatically influence antiproliferative activity. For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance anticancer activity in certain cell lines, whereas halogens or other bulky groups can sometimes decrease it. nih.gov

For tetrazole-containing compounds, SAR studies have also provided valuable insights. In some series of tetrazole derivatives, it has been observed that electron-withdrawing substituents on an associated phenyl ring are more potent than electron-donating groups. mdpi.com The position of these substituents is also critical, with the para position often being more favorable than the ortho or meta positions for biological activity. mdpi.com

While these general SAR principles for pyridine and tetrazole scaffolds have been established, a specific SAR study for the this compound scaffold has not been reported. Such a study would involve synthesizing a library of analogues with systematic modifications to the pyridine ring (e.g., adding substituents at different positions), the tetrazole ring, and the acetic acid linker to determine how these changes affect a specific biological activity.

Correlation of Molecular Features with Enzyme Inhibitory Profiles

Research has highlighted the potential of derivatives of the (pyridin-2-yl)tetrazole scaffold as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. researchgate.netvnu.edu.vn this compound, referred to as compound IV in a key study, demonstrated notable inhibitory activity against AChE. vnu.edu.vn

The molecular structure of this compound, featuring a tetrazole ring, a pyridine ring, and an acetic acid moiety, contributes to its biological activity. The tetrazole ring is a well-regarded bioisostere for carboxylic acid and amide groups, offering favorable metabolic stability and physicochemical properties. researchgate.netvnu.edu.vn The presence of the acetic acid group in this compound is particularly noteworthy. In a comparative study with its ester and amide analogues, the acetic acid derivative (compound IV) exhibited the highest percentage of AChE inhibition. vnu.edu.vn This suggests that the carboxylic acid functional group plays a crucial role in the compound's interaction with the enzyme's active site.

The study reported that at a concentration of 75 µM, this compound achieved an inhibition of 23.7% against acetylcholinesterase. vnu.edu.vn This finding underscores the importance of the acidic moiety in modulating the enzyme inhibitory profile of this class of compounds.

Acetylcholinesterase Inhibitory Activity
CompoundConcentration (µM)% Inhibition
This compound (Compound IV)7523.7%

Computational Approaches in Biological Activity Prediction

To further elucidate the therapeutic potential of this compound, computational methods are employed to predict its biological activity and pharmacokinetic properties. These in silico techniques provide valuable insights into the molecular interactions that govern the compound's efficacy.

Molecular docking simulations have been utilized to investigate the binding mode of this compound within the active site of acetylcholinesterase. vnu.edu.vn These simulations provide a theoretical model of the ligand-target interaction at the atomic level. While specific binding energy values for this particular compound are not detailed in the available literature, the broader study of its derivatives suggests that compounds with stronger nucleophilic substituents exhibit more robust AChE inhibitory activity. researchgate.netvnu.edu.vn This is attributed to the formation of a greater number of hydrogen bonds within the enzyme's active site. researchgate.netvnu.edu.vn

Predicted ADME and Drug-Likeness Profile
PropertyPrediction for this compound and related derivatives
Drug-LikenessFavorable
ADME ProfileConsidered promising for therapeutic development

The molecular docking simulations of derivatives of the (pyridin-2-yl)tetrazole scaffold have indicated the importance of specific non-covalent interactions in their binding to acetylcholinesterase. researchgate.netvnu.edu.vn A key finding is that a greater abundance of hydrogen bonds correlates with more potent AChE inhibitory activity. researchgate.netvnu.edu.vn The pyridine ring, a core component of this compound, is known to interact with the peripheral anionic site (PAS) of AChE, contributing to the inhibitory effect. vnu.edu.vn Although a detailed analysis of the specific hydrogen bonds and potential π-stacking interactions for this compound is not explicitly provided in the referenced studies, the general findings for this class of compounds suggest these interactions are crucial for its biological activity.

Future Research Directions and Potential Academic Impact

Design and Synthesis of Advanced Analogs for Specific Biological Targets

A primary avenue for future research lies in the rational design and synthesis of advanced analogs of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid to probe and optimize interactions with specific biological targets. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amide bonds, offering metabolic stability. nih.govlifechemicals.commdpi.com This principle can be leveraged to create a library of derivatives with tailored properties.

Key synthetic strategies would involve:

Modification of the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the pyridine ring can modulate the compound's electronic properties, basicity, and steric profile. This could enhance binding affinity and selectivity for a target protein.

Alteration of the Acetic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other functional groups to explore different binding interactions or to develop prodrugs with improved pharmacokinetic properties. The length and flexibility of the acetic acid linker could also be varied.

Exploration of Tetrazole Isomers: While the parent compound is the 2-substituted tetrazole, synthesis of the corresponding 1-substituted isomer would be crucial. The different electronic and steric profiles of the two isomers can lead to distinct biological activities.

These synthetic efforts would aim to generate a diverse chemical library for screening against various disease targets, such as enzymes, receptors, and ion channels, where pyridine and tetrazole motifs are known to be effective. researchgate.netanjs.edu.iqnih.govmdpi.com

Table 1: Proposed Analogs and Design Rationale
Analog Structure ModificationRationalePotential Biological Target Class
Substitution on the pyridine ring (e.g., 4-methoxy)Modulate electronics and explore new binding pockets.Kinases, G-protein coupled receptors (GPCRs)
Esterification of the acetic acid (e.g., ethyl ester)Increase lipophilicity, potential prodrug for improved cell permeability.Intracellular enzymes
Bioisosteric replacement of the carboxylic acid (e.g., with a phosphonic acid)Alter acidity (pKa) and explore different interactions with basic residues.Metalloproteases, phosphatases
Synthesis of the 1-substituted tetrazole isomerInvestigate the impact of regioisomerism on target binding and activity.Various enzyme and receptor targets

Mechanistic Elucidation of Biological Actions at the Molecular Level

Should initial screenings identify biological activity, a critical next step will be to elucidate the compound's mechanism of action at the molecular level. This involves identifying the direct biological target and understanding the specific molecular interactions that drive the observed effect.

A multi-pronged approach would be necessary:

Target Identification: Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. Alternatively, computational methods like inverse docking could predict potential targets based on structural similarity to known ligands.

Binding Validation and Characterization: Once a potential target is identified, direct binding must be confirmed and quantified. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

Functional Assays: Cellular and biochemical assays are essential to confirm that the binding event translates into a functional consequence, such as enzyme inhibition or receptor activation/antagonism. For example, if the target is a kinase, an assay measuring the phosphorylation of its substrate would be performed.

Application as Chemical Probes in Biological Systems

This compound and its derivatives could be developed into valuable chemical probes to study biological systems. This involves synthetically modifying the parent compound to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a "clickable" chemical handle (e.g., an alkyne or azide).

The key challenge in designing such probes is to ensure that the appended tag does not disrupt the compound's interaction with its biological target. Strategic placement of the tag, often at a position determined through structure-activity relationship (SAR) studies to be non-essential for binding, is crucial. These probes would enable a range of applications, including:

Visualization of Target Proteins: Fluorescently labeled probes could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells.

Target Engagement Studies: Probes can be used in cellular thermal shift assays (CETSA) to confirm that the compound engages its intended target in a complex cellular environment.

Activity-Based Protein Profiling (ABPP): Covalently reactive probes can be designed to specifically label active enzymes, providing insights into their functional state.

High-Throughput Screening and Lead Optimization Strategies

If this compound emerges as a "hit" from a high-throughput screening (HTS) campaign, it would serve as a starting point for a comprehensive lead optimization program. The goal of this phase is to systematically modify the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This process is typically iterative, involving a feedback loop between medicinal chemists and biologists:

Synthesis: Chemists synthesize a focused library of analogs based on the initial hit (as described in section 5.1).

Screening: Biologists test these new compounds in a cascade of assays, starting with the primary assay for potency and followed by secondary assays for selectivity against related targets.

ADME Profiling: Promising candidates are subjected to in vitro assays to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Data Analysis: The combined data informs the design of the next generation of analogs, guiding the optimization process toward a preclinical candidate.

Integration of Experimental and Computational Methodologies

Modern drug discovery and chemical biology research rely heavily on the synergy between experimental and computational approaches. rsc.orgresearchgate.net Future research on this compound would greatly benefit from this integration.

Computational methods can be applied at every stage of the research pipeline:

Target Prediction: As mentioned, inverse docking and ligand-based similarity searches can help prioritize potential biological targets for experimental validation.

Structure-Based Drug Design: If a crystal structure of the target protein is available, molecular docking can be used to predict the binding mode of the compound and its analogs. acs.org This information is invaluable for designing new derivatives with improved interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex, revealing key interactions and the role of solvent molecules that are not apparent from static crystal structures. bohrium.com

QSAR and Machine Learning: As a dataset of analogs and their corresponding biological activities is generated, Quantitative Structure-Activity Relationship (QSAR) models can be built. These models can predict the activity of virtual compounds, helping to prioritize synthetic efforts.

By combining computational predictions with empirical data from synthesis and biological testing, the research and development process can be made significantly more efficient and rational, accelerating the journey from an interesting molecular scaffold to a validated chemical tool or potential therapeutic lead. researchgate.net

Q & A

Q. What are the established synthetic routes for (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid, and what factors influence reaction yields?

The synthesis of tetrazole-pyridine hybrids typically involves cycloaddition or substitution reactions. A common method is the Huisgen 1,3-dipolar cycloaddition between pyridine-containing nitriles and sodium azide under acidic conditions . For example:

  • Step 1: React 2-cyanopyridine with sodium azide in the presence of ZnCl₂ (catalyst) to form the tetrazole ring.
  • Step 2: Functionalize the tetrazole with acetic acid derivatives via alkylation or coupling reactions.

Yield optimization depends on temperature (60–100°C), reaction time (12–48 hours), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or side reactions with the pyridine nitrogen; purification via column chromatography (silica gel, methanol/chloroform eluent) is critical .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

Structural validation combines spectroscopic and crystallographic methods:

  • 1H/13C NMR: Confirm the presence of pyridine protons (δ 8.2–8.8 ppm) and tetrazole carbons (δ 145–155 ppm) .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and tetrazole C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography: Resolve bond lengths and angles using SHELXL (e.g., tetrazole ring planarity deviations < 0.01 Å) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (<0.4% deviation for C, H, N) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) studies reveal the compound’s dual binding sites:

  • Pyridine N: Acts as a Lewis base for metal coordination (e.g., Cu²⁺, Zn²⁺), with binding energies ranging from −120 to −150 kJ/mol .
  • Tetrazole Ring: Participates in π-π stacking and hydrogen bonding, influencing supramolecular assembly .

Experimental validation involves synthesizing metal complexes (e.g., [Cu(L)₂Cl₂]) and comparing predicted vs. observed UV-Vis spectra (λmax ~ 650 nm for d-d transitions) .

Q. What strategies resolve contradictions in reported biological activities of tetrazole derivatives?

Discrepancies in antimicrobial or anticancer data often stem from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or MIC determination protocols .
  • Solubility Issues: Poor aqueous solubility (logP ~ 1.5) may understate in vitro activity. Use DMSO co-solvents (<1% v/v) to mitigate .

Resolution Approach:

  • Standardize assays (CLSI guidelines) and validate via dose-response curves (IC50 ± SEM).
  • Perform molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets (e.g., EGFR kinase) .

Q. How can crystallographic data from SHELX refine ambiguous structural features of this compound?

SHELXL refinement addresses challenges like:

  • Disorder in the Tetrazole Ring: Apply "ISOR" and "DELU" restraints to suppress thermal motion artifacts .
  • Hydrogen Bonding Networks: Use "DFIX" commands to constrain O-H···N distances (1.8–2.2 Å) .

Validation tools (e.g., PLATON) check for missed symmetry or twinning. For high-resolution data (d-spacing < 0.8 Å), R-factors < 5% confirm reliability .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH < 3): Protonation of the pyridine nitrogen (pKa ~ 4.5) increases solubility but destabilizes the tetrazole ring via hydrolysis .
  • Neutral/Basic Conditions (pH 7–12): Deprotonation of the carboxylic acid (pKa ~ 2.8) enhances stability, confirmed by NMR monitoring over 72 hours .

Experimental Design:

  • Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS to track degradation products (e.g., pyridine-2-carboxylic acid) .

Methodological Resources

  • Synthesis Protocols: Refer to Kaplaushenko et al. (2016) for scalable triazole-tetrazole hybrid synthesis .
  • Crystallography: Use SHELXL-2018 for high-precision refinement .
  • Computational Modeling: Access PASS and AutoDock for bioactivity prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.